Fmoc-hLys(Boc)-OH

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O6/c1-27(2,3)35-25(32)28-16-10-4-5-15-23(24(30)31)29-26(33)34-17-22-20-13-8-6-11-18(20)19-12-7-9-14-21(19)22/h6-9,11-14,22-23H,4-5,10,15-17H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFMIWUWBOOJLY-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Structure and Application of Fmoc-hLys(Boc)-OH

For researchers and professionals in the field of peptide chemistry and drug development, a comprehensive understanding of the building blocks used in solid-phase peptide synthesis (SPPS) is paramount. This guide provides an in-depth look at Nα-Fmoc-Nζ-Boc-L-homolysine (Fmoc-hLys(Boc)-OH), a derivative of the non-proteinogenic amino acid homolysine.

Core Structure of this compound

This compound is a synthetically modified amino acid designed for use in Fmoc-based solid-phase peptide synthesis. Its structure is composed of three primary components:

-

L-Homolysine Backbone : Homolysine is a homolog of the essential amino acid lysine, featuring an additional methylene (B1212753) group in its side chain. This results in a seven-carbon chain (heptanoic acid) with amino groups at the α and ζ positions. The extended side chain can be utilized to introduce unique structural features or functionalities into a peptide.

-

Fmoc (9-fluorenylmethyloxycarbonyl) Group : This bulky protecting group is attached to the α-amino group of the homolysine backbone. The Fmoc group is base-labile, meaning it can be selectively removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). This orthogonality allows for the protection of the α-amino group during the coupling of the carboxyl group to the growing peptide chain.

-

Boc (tert-butoxycarbonyl) Group : The ζ-amino group on the side chain is protected by a Boc group. In contrast to the Fmoc group, the Boc group is acid-labile and is stable to the basic conditions used for Fmoc removal. It is typically removed during the final cleavage of the peptide from the solid support using strong acids, such as trifluoroacetic acid (TFA).[1] This ensures that the side chain's amino group does not participate in unwanted side reactions during peptide synthesis.

The strategic use of these two orthogonal protecting groups is fundamental to the success of Fmoc-based SPPS, allowing for the stepwise and controlled assembly of a peptide sequence.

Quantitative Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Chemical Formula | C₂₇H₃₄N₂O₆ |

| Molecular Weight | 482.57 g/mol |

| Appearance | White to off-white solid |

| Purity (HPLC) | Typically ≥98% |

| Solubility | Soluble in DMF, DMSO, and other polar organic solvents.[1] |

| Storage Temperature | 2-8°C |

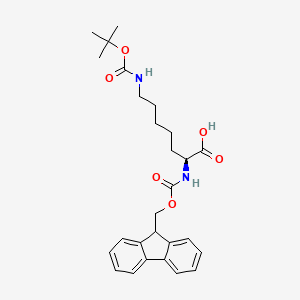

Visualization of the Chemical Structure

The chemical structure of this compound is depicted in the following diagram:

Caption: Chemical structure of this compound.

Experimental Protocol: Incorporation of this compound in SPPS

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual or automated solid-phase peptide synthesis.

4.1. Materials and Reagents

-

This compound

-

Solid support (e.g., Wang resin, Rink amide resin) pre-loaded with the C-terminal amino acid.

-

N,N-Dimethylformamide (DMF), peptide synthesis grade.

-

Dichloromethane (DCM), ACS grade.

-

Piperidine, synthesis grade.

-

Coupling reagent (e.g., HBTU, HATU, DIC).

-

Base (e.g., DIPEA, NMM).

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

-

Cold diethyl ether.

4.2. Synthesis Cycle

This cycle is performed for each amino acid to be added to the peptide chain.

-

Resin Swelling : The peptide-resin is swollen in DMF for 30-60 minutes.

-

Fmoc Deprotection :

-

The resin is treated with a 20% solution of piperidine in DMF for 5 minutes to initiate the deprotection.

-

The solution is drained, and the resin is treated with a fresh 20% piperidine in DMF solution for an additional 15-20 minutes to ensure complete removal of the Fmoc group.

-

The resin is thoroughly washed with DMF (5-7 times) to remove residual piperidine and dibenzofulvene byproducts.

-

-

Amino Acid Coupling :

-

In a separate vessel, this compound (typically 3-5 equivalents relative to the resin loading) is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.) for 2-5 minutes.

-

The activated amino acid solution is added to the deprotected peptide-resin.

-

The coupling reaction is allowed to proceed for 1-2 hours with agitation. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.

-

The resin is washed thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

-

4.3. Final Cleavage and Deprotection

-

Once the peptide sequence is fully assembled, the N-terminal Fmoc group is removed as described in step 2.

-

The peptide-resin is washed with DCM and dried under a stream of nitrogen.

-

The dried resin is treated with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove the Boc protecting group from the homolysine side chain, along with other acid-labile side-chain protecting groups.[2]

-

The resin is filtered, and the filtrate containing the crude peptide is collected.

-

The crude peptide is precipitated by adding the filtrate to cold diethyl ether, followed by centrifugation to pellet the peptide.

-

The peptide pellet is washed with cold diethyl ether and dried under vacuum.

4.4. Purification

The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product of high purity.

Logical Workflow for SPPS using this compound

The following diagram illustrates the logical workflow of a single coupling cycle in solid-phase peptide synthesis.

Caption: SPPS cycle for incorporating this compound.

References

An In-depth Technical Guide to Fmoc-hLys(Boc)-OH: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis protocols, and potential applications of N-α-Fmoc-N-ε-Boc-L-homolysine (Fmoc-hLys(Boc)-OH). This reagent is a crucial building block for the incorporation of homo-lysine into synthetic peptides, offering unique structural and functional characteristics relevant to drug discovery and proteomics research.

Core Chemical Properties

This compound is a derivative of L-lysine with an additional methylene (B1212753) group in its side chain, classifying it as a "homo" amino acid. This extension of the side chain can influence the conformational properties and biological activity of peptides into which it is incorporated. The α-amino group is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the ε-amino group of the side chain is protected by an acid-labile tert-butoxycarbonyl (Boc) group. This orthogonal protection scheme is fundamental to its application in solid-phase peptide synthesis (SPPS).

Quantitative Data Summary

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-(tert-butoxycarbonylamino)heptanoic acid | |

| Synonyms | N-α-Fmoc-N-ω-t.-Boc-L-homolysine, Fmoc-L-a-Homo-Lys(Boc)-OH | |

| CAS Number | 194718-17-7 | |

| Molecular Formula | C₂₇H₃₄N₂O₆ | |

| Molecular Weight | 482.57 g/mol | |

| Appearance | White to off-white powder | |

| Purity | Typically ≥95% (HPLC) | |

| Solubility | Soluble in polar organic solvents such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). | |

| Storage Temperature | 2-8°C |

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence follows the standard procedures for Fmoc-based solid-phase peptide synthesis. The following is a generalized protocol.

Resin Preparation and First Amino Acid Coupling

-

Resin Swelling: Swell the desired resin (e.g., Rink Amide, Wang) in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin's linker. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the Fmoc-piperidine adduct.

Coupling of this compound

-

Activation: In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU, HCTU; 3-5 equivalents) in DMF. Add a base, such as diisopropylethylamine (DIPEA; 6-10 equivalents), to the solution to activate the carboxylic acid.

-

Coupling Reaction: Add the activated this compound solution to the deprotected resin. Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to ensure the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

Chain Elongation

Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection

-

Final Fmoc Removal: Remove the N-terminal Fmoc group from the final amino acid using 20% piperidine in DMF.

-

Resin Washing and Drying: Wash the peptidyl-resin with DMF, followed by dichloromethane (B109758) (DCM), and dry the resin under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence and resin type. A common cocktail for removing the Boc group and cleaving the peptide from the resin is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS) in a ratio of 95:2.5:2.5.

-

Cleavage Reaction: Treat the dried peptidyl-resin with the cleavage cocktail for 2-4 hours at room temperature.

-

Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash with cold ether. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations: Workflows and Conceptual Diagrams

Generalized SPPS Workflow for this compound Incorporation

Caption: Generalized workflow for the incorporation of this compound in solid-phase peptide synthesis.

Conceptual Impact of Homo-Lysine Incorporation on Peptide Function

Caption: Conceptual diagram illustrating the potential impacts of substituting lysine (B10760008) with homo-lysine in a peptide.

Biological and Research Applications

The introduction of a homo-lysine residue in place of a lysine can serve as a valuable tool in peptide and protein research for several reasons:

-

Probing Protein-Protein Interactions: The extended side chain of homo-lysine can alter the binding affinity and specificity of a peptide for its target protein. This allows for detailed structure-activity relationship (SAR) studies to understand the critical determinants of molecular recognition.

-

Enhanced Proteolytic Stability: The non-natural structure of homo-lysine can confer increased resistance to enzymatic degradation by proteases, which can be advantageous for the development of peptide-based therapeutics with longer in vivo half-lives.

-

Modulation of Peptide Conformation: The additional methylene group in the side chain can influence the local secondary structure of the peptide, potentially leading to more stable helical or sheet conformations.

-

Development of Novel Therapeutics: Peptides containing homo-lysine are being explored for their potential as novel therapeutic agents, including enzyme inhibitors and modulators of signal transduction pathways.

An In-depth Technical Guide to Fmoc-hLys(Boc)-OH

This technical guide provides a comprehensive overview of Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(tert-butoxycarbonyl)-L-homolysine (Fmoc-hLys(Boc)-OH), a critical building block in solid-phase peptide synthesis (SPPS). This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering detailed information on its physicochemical properties, applications, and relevant experimental protocols.

Physicochemical Properties

This compound is a derivative of the amino acid lysine, where the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group and the epsilon-amino group on the side chain is protected by a tert-butoxycarbonyl (Boc) group. These orthogonal protecting groups are fundamental to its utility in the stepwise assembly of peptide chains.

Data Summary

The key quantitative data for this compound are summarized in the table below for quick reference.

| Property | Value | Citations |

| Molecular Formula | C₂₆H₃₂N₂O₆ | [1][2][3][4][5] |

| Molecular Weight | 468.54 g/mol | [1][2][3][4][5] |

| CAS Number | 71989-26-9 | [1][2][6][7] |

Experimental Protocols

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis. Below is a generalized protocol for the incorporation of an this compound residue into a growing peptide chain attached to a solid support (e.g., Rink amide resin).

Protocol: Coupling of this compound in SPPS

-

Resin Preparation:

-

Start with a suitable solid support resin (e.g., Rink amide resin) pre-loaded with the subsequent amino acid or with the free amine available for coupling the first amino acid.

-

Swell the resin in a suitable solvent, typically dimethylformamide (DMF), for 30-60 minutes.

-

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the resin-bound peptide.

-

Repeat the piperidine treatment for another 15-20 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the cleaved Fmoc-adduct.

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin substitution) in DMF.

-

Add a coupling agent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), along with a base like diisopropylethylamine (DIPEA).

-

Allow the activation to proceed for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

-

Washing:

-

After the coupling reaction is complete, wash the resin extensively with DMF to remove excess reagents and byproducts.

-

A final wash with dichloromethane (B109758) (DCM) can be performed to prepare the resin for the next cycle or for storage.

-

-

Monitoring:

-

The completion of the coupling reaction can be monitored using a qualitative test, such as the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a successful coupling.

-

This cycle of deprotection, activation, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for the incorporation of this compound.

Caption: Workflow for a single coupling cycle in Fmoc-based SPPS.

References

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Fmoc-Lys(Boc)-OH | C26H32N2O6 | CID 2724628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fmoc-Lys(Boc)-OH | TargetMol [targetmol.com]

- 6. peptide.com [peptide.com]

- 7. Fmoc-Lys(Boc)-OH | 71989-26-9 | FF15876 | Biosynth [biosynth.com]

Navigating Peptide Synthesis: A Technical Guide to Fmoc-hLys(Boc)-OH

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the precise selection of building blocks is paramount to achieving desired outcomes. This technical guide delves into the specifics of N-α-Fmoc-N-ε-Boc-L-homolysine (Fmoc-hLys(Boc)-OH), a crucial derivative of the non-proteinogenic amino acid homolysine. While sharing structural similarities with its proteinogenic counterpart, Fmoc-L-Lys(Boc)-OH, the inclusion of a homolysine residue can impart unique conformational and biological properties to a peptide. This guide provides a comprehensive overview of the technical data, experimental considerations, and comparative context necessary for the effective utilization of this compound in advanced peptide research and drug development.

Core Technical Data: A Comparative Overview

The fundamental physicochemical properties of this compound are distinct from its lysine (B10760008) equivalent, primarily due to the additional methylene (B1212753) group in the side chain. This seemingly minor structural change can influence solubility, reactivity, and the overall characteristics of the resulting peptide.

| Property | This compound | Fmoc-L-Lys(Boc)-OH |

| CAS Number | 194718-17-7, 203854-47-1[1][2] | 71989-26-9[3][4][5][6][7] |

| Molecular Formula | C₂₇H₃₄N₂O₆[1] | C₂₆H₃₂N₂O₆[3][4] |

| Molecular Weight | 482.6 g/mol [1] | 468.54 g/mol [3] |

| Synonyms | Fmoc-HomoLys(Boc)-OH, N-α-Fmoc-N-ω-t.-Boc-L-homolysine[1] | N-α-Fmoc-N-ε-t-Boc-L-lysine[3][4] |

The Role of Protecting Groups in Peptide Synthesis

The strategic use of orthogonal protecting groups is a cornerstone of modern solid-phase peptide synthesis (SPPS). In this compound, two key protecting groups, Fmoc and Boc, are employed to direct the chemistry of peptide bond formation with high fidelity.

-

The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This base-labile group protects the α-amino group of homolysine. Its removal is typically achieved using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF), allowing for the sequential addition of amino acids to the growing peptide chain.[8]

-

The Boc (tert-butoxycarbonyl) Group: This acid-labile group safeguards the ε-amino group of the homolysine side chain. Its stability to the basic conditions used for Fmoc deprotection is crucial, preventing unwanted side reactions. The Boc group is typically removed during the final cleavage of the peptide from the solid support, using a strong acid cocktail, often containing trifluoroacetic acid (TFA).[8]

The interplay between these two protecting groups allows for a controlled and stepwise assembly of the peptide sequence.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

While specific protocols may vary based on the peptide sequence and scale, the following provides a generalized methodology for the incorporation of this compound into a peptide chain using manual or automated SPPS.

Materials:

-

This compound

-

Pre-loaded resin (e.g., Rink Amide, Wang)

-

Fmoc-protected amino acids

-

Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Base (e.g., DIPEA, NMM)

-

Dichloromethane (DCM)

-

Methanol

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water, dithiothreitol (B142953) (DTT))

-

Diethyl ether

Procedure:

-

Resin Swelling: The resin is swelled in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed by treating with 20% piperidine in DMF (2 x 10 minutes). The resin is then washed thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vial, this compound (or another Fmoc-amino acid) is pre-activated by dissolving it in DMF with a coupling reagent and a base.

-

The activated amino acid solution is added to the deprotected resin.

-

The coupling reaction is allowed to proceed for 1-2 hours. A ninhydrin (B49086) test can be performed to monitor the completion of the reaction.

-

The resin is washed with DMF.

-

-

Repeat Cycle: Steps 2 and 3 are repeated for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed as described in step 2.

-

Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the Boc and other side-chain protecting groups are removed by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-4 hours.

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications and Considerations in Drug Development

The incorporation of homolysine into peptide-based therapeutics can offer several advantages:

-

Modified Biological Activity: The extended side chain of homolysine can alter the binding affinity and selectivity of a peptide for its target receptor or enzyme.

-

Enhanced Stability: The non-proteinogenic nature of homolysine can confer increased resistance to enzymatic degradation, prolonging the in vivo half-life of the peptide drug.

-

Conformational Constraints: The introduction of homolysine can influence the secondary structure of the peptide, potentially leading to more favorable therapeutic conformations.

However, researchers should also consider potential challenges. The altered pKa of the homolysine side-chain amino group compared to lysine may impact the overall charge and solubility of the peptide. Furthermore, the specific synthetic and purification conditions may need to be optimized for peptides containing homolysine.

Conclusion

This compound is a valuable, albeit less common, building block for the synthesis of novel peptides with potentially enhanced therapeutic properties. A thorough understanding of its chemical characteristics, the principles of orthogonal protection, and the nuances of its incorporation into SPPS protocols is essential for its successful application. By leveraging the comparative knowledge from the more extensively studied Fmoc-L-Lys(Boc)-OH, researchers can effectively integrate this unique amino acid derivative into their drug discovery and development pipelines, paving the way for the next generation of peptide-based therapeutics.

References

- 1. chempep.com [chempep.com]

- 2. Fmoc-L-a-Homo-Lys(Boc)-OH 95% | CAS: 203854-47-1 | AChemBlock [achemblock.com]

- 3. chemscene.com [chemscene.com]

- 4. chempep.com [chempep.com]

- 5. advancedchemtech.com [advancedchemtech.com]

- 6. Fmoc-Lys(Boc)-OH | C26H32N2O6 | CID 2724628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. nbinno.com [nbinno.com]

Synthesis of Fmoc-hLys(Boc)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Nα-(9-fluorenylmethoxycarbonyl)-Nω-(tert-butoxycarbonyl)-L-homolysine (Fmoc-hLys(Boc)-OH), a critical building block in solid-phase peptide synthesis (SPPS). This guide details the synthetic route, experimental protocols, and relevant quantitative data to assist researchers in the preparation of this valuable amino acid derivative.

Introduction

This compound is an orthogonally protected derivative of L-homolysine, an amino acid analog of lysine (B10760008) with an additional methylene (B1212753) group in its side chain. The use of the base-labile Fmoc group for the α-amino protection and the acid-labile Boc group for the side-chain (ω-amino) protection allows for the selective deprotection and subsequent modification of either terminus during peptide synthesis. This enables the construction of complex peptides, including branched and cyclic structures, and the site-specific incorporation of labels or other moieties.

Synthetic Route

The most common and efficient synthesis of this compound involves a two-step process starting from L-homolysine. The key is the selective protection of the two amino groups.

Step 1: Selective Nω-Boc Protection of L-homolysine

The first step is the regioselective protection of the ω-amino group of L-homolysine with a tert-butoxycarbonyl (Boc) group. A common strategy to achieve this selectivity is through the transient protection of the α-amino and carboxyl groups using a complexing agent, such as copper(II) salts or boron trifluoride. This directs the Boc-anhydride to react preferentially with the less hindered ω-amino group. Subsequent removal of the complexing agent yields Nω-Boc-L-homolysine (H-hLys(Boc)-OH).

Step 2: Nα-Fmoc Protection of H-hLys(Boc)-OH

The second step involves the protection of the remaining free α-amino group of H-hLys(Boc)-OH with the 9-fluorenylmethoxycarbonyl (Fmoc) group. This is typically achieved by reacting H-hLys(Boc)-OH with an Fmoc-donating reagent, such as 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride, under basic conditions.

Experimental Protocols

The following protocols are based on established methods for the synthesis of orthogonally protected amino acids, adapted for L-homolysine.

Synthesis of Nω-Boc-L-homolysine (H-hLys(Boc)-OH)

Materials:

-

L-homolysine hydrochloride

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Di-tert-butyl dicarbonate (B1257347) (Boc)₂O

-

Methanol

-

Ethylenediaminetetraacetic acid (EDTA)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

Procedure:

-

Copper Complex Formation: L-homolysine hydrochloride is dissolved in water, and a solution of copper(II) sulfate is added. The pH is adjusted to ~9 with sodium bicarbonate to facilitate the formation of the copper chelate, which protects the α-amino and carboxyl groups.

-

Boc Protection: The copper-homolysine complex solution is cooled in an ice bath, and a solution of (Boc)₂O in acetone is added dropwise while maintaining the pH at ~9 with sodium bicarbonate. The reaction is stirred overnight at room temperature.

-

Decomplexation: The copper is removed by adding a solution of EDTA and adjusting the pH to ~4.5 with HCl. The mixture is stirred until the blue color disappears.

-

Isolation and Purification: The solution is acidified to pH ~2 with HCl and washed with an organic solvent to remove impurities. The aqueous layer is then carefully neutralized with NaOH to precipitate the H-hLys(Boc)-OH. The product is collected by filtration, washed with cold water, and dried under vacuum.

Synthesis of Nα-Fmoc-Nω-Boc-L-homolysine (this compound)

Materials:

-

Nω-Boc-L-homolysine (H-hLys(Boc)-OH)

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Acetone

-

Water

-

Ethyl acetate

-

Hexane

-

Citric acid

Procedure:

-

Reaction Setup: H-hLys(Boc)-OH is dissolved in a mixture of acetone and water. Sodium bicarbonate is added to create a basic environment.

-

Fmoc Protection: A solution of Fmoc-OSu in acetone is added dropwise to the cooled solution of H-hLys(Boc)-OH. The reaction mixture is stirred overnight at room temperature.

-

Work-up: The acetone is removed under reduced pressure. The remaining aqueous solution is washed with an organic solvent to remove unreacted Fmoc-OSu and byproducts. The aqueous layer is then acidified to pH ~3 with a citric acid solution.

-

Extraction and Purification: The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a crude product. The crude this compound is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography.

A Technical Guide to the Solubility of Fmoc-hLys(Boc)-OH in DMF and Other Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-α-Fmoc-N-ε-Boc-L-homolysine (Fmoc-hLys(Boc)-OH), a critical building block in solid-phase peptide synthesis (SPPS). An understanding of its solubility in various organic solvents, particularly N,N-Dimethylformamide (DMF), is paramount for the efficient and successful synthesis of peptides. This document consolidates available solubility data, provides a detailed experimental protocol for solubility determination, and illustrates the procedural workflow for such measurements.

Introduction to this compound and its Importance in Peptide Synthesis

This compound is a derivative of the non-proteinogenic amino acid homolysine, featuring an N-α-Fmoc protecting group for temporary protection during peptide chain elongation and an N-ε-Boc protecting group for the side-chain amine, which is typically removed during the final cleavage step. The solubility of this and other Fmoc-protected amino acids is a crucial factor in SPPS. Insufficient solubility can lead to incomplete coupling reactions, resulting in deletion sequences and challenging purifications, thereby reducing the overall yield and purity of the target peptide.

Solubility of this compound

While precise quantitative solubility data for this compound in a wide range of solvents is not extensively published, its solubility profile can be inferred from its structural properties and data available for analogous compounds. Generally, Fmoc-protected amino acids exhibit good solubility in polar aprotic solvents, which are commonly used in peptide synthesis.

Qualitative Solubility:

This compound, like its close analog Fmoc-Lys(Boc)-OH, is known to be soluble in polar organic solvents such as N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO).[1] It is also reported to be soluble in other solvents like chloroform, dichloromethane, ethyl acetate, and acetone.[2][3] Conversely, it has slight solubility in water.[3]

Quantitative Solubility Data:

The following table summarizes the available quantitative solubility data for this compound and its closely related analogs. Due to the structural similarity (homolysine has one additional methylene (B1212753) group in its side chain compared to lysine), the solubility of Fmoc-Lys(Boc)-OH serves as a strong estimate for this compound.

| Compound | Solvent | Solubility | Concentration (Molar) | Notes |

| This compound | DMSO | 100 mg/mL | ~0.207 M | Requires sonication.[4] |

| Fmoc-Lys(Boc)-OH | DMSO | ≥100.8 mg/mL | ≥0.215 M | |

| Fmoc-Lys(Boc)-OH | DMSO | 90 mg/mL | ~0.192 M | Sonication is recommended. |

| Fmoc-D-Lys(Boc)-OH | DMF | "clearly soluble" | 0.5 M | 1 mmole in 2 mL. |

| Fmoc-Lys(Boc)-OH | DMF | Soluble at 1% (w/v) | ~0.021 M | Used for optical activity measurement. |

| Fmoc-Lys(Boc)-OH | Ethanol | ≥51 mg/mL | ≥0.109 M | |

| Fmoc-Lys(Boc)-OH | Water | ≥4.69 mg/mL | ≥0.010 M | [5] |

Experimental Protocol for Solubility Determination

The following is a detailed protocol for the gravimetric determination of the solubility of this compound in a given solvent. This method is based on standard laboratory procedures for solubility testing of organic compounds.

Materials and Equipment:

-

This compound (solid)

-

Solvent of interest (e.g., DMF, analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps (B75204) (e.g., 4 mL)

-

Magnetic stirrer and stir bars or a vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (0.22 µm, solvent-compatible)

-

Syringes

-

Pre-weighed collection vials

-

Oven or vacuum oven for drying

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a vial. The exact amount is not critical, but it should be enough to ensure that undissolved solid remains after equilibration. b. Add a known volume of the solvent (e.g., 2.0 mL) to the vial. c. Tightly cap the vial to prevent solvent evaporation. d. Place the vial in a constant temperature bath (e.g., 25 °C) and stir vigorously using a magnetic stirrer for a set period (e.g., 24 hours) to ensure equilibrium is reached. Alternatively, use a vortex mixer at regular intervals.

-

Separation of Saturated Solution: a. After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle. b. Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe, avoiding any solid particles. c. Attach a 0.22 µm syringe filter to the syringe. d. Dispense a precise volume of the filtered saturated solution (e.g., 1.0 mL) into a pre-weighed collection vial. Record the exact volume transferred.

-

Solvent Evaporation and Mass Determination: a. Place the collection vial with the filtered solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60 °C). b. Continue drying until a constant weight is achieved. c. Allow the vial to cool to room temperature in a desiccator to prevent moisture absorption. d. Weigh the vial containing the dried solute on the analytical balance.

-

Calculation of Solubility: a. Subtract the initial weight of the empty collection vial from the final weight to determine the mass of the dissolved this compound. b. Calculate the solubility using the following formula:

c. To express the solubility in molarity (mol/L), use the following formula:

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for determining the solubility of this compound and its relevance in the context of solid-phase peptide synthesis.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-hLys(Boc)-OH

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the use of Fmoc-hLys(Boc)-OH in solid-phase peptide synthesis (SPPS), a cornerstone technique in peptide chemistry and drug development. The protocol outlines the standard Fmoc/tBu strategy, leveraging the orthogonal protection offered by the base-labile Fmoc group for the α-amine and the acid-labile Boc group for the side-chain of the homo-lysine residue.

Principle of the Fmoc/tBu Strategy

Solid-phase peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1][2] The use of this compound is a key example of the widely adopted Fmoc/tBu orthogonal protection scheme.[1]

-

Nα-Fmoc Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amine of the amino acid. It is stable to acidic conditions but is readily removed by a secondary amine base, typically piperidine (B6355638), through β-elimination.[1][3]

-

Side-Chain Boc Protection: The tert-butyloxycarbonyl (Boc) group protects the ε-amino group of the homo-lysine side-chain. The Boc group is stable under the basic conditions used for Fmoc removal but is cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[4]

This orthogonality ensures that the side-chain remains protected during the entire chain assembly process and is only removed during the final cleavage and deprotection step.[1]

Quantitative Data Summary

The following tables summarize the typical quantitative parameters for the key steps in the SPPS protocol using this compound.

Table 1: Resin Preparation and First Amino Acid Loading

| Parameter | Value | Notes |

| Resin Type | Wang, Rink Amide, or 2-Chlorotrityl Chloride | Choice depends on desired C-terminus (acid or amide).[5] |

| Resin Swelling Solvent | N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) | --- |

| Swelling Time | 30 - 60 minutes | [5] |

| This compound | 1.5 - 4 equivalents (relative to resin loading) | --- |

| Coupling Reagent | HBTU, HATU, or DIC/HOBt | --- |

| Base (for coupling) | N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine | 2-4 equivalents |

| Loading Time | 2 hours to overnight | --- |

Table 2: Standard SPPS Cycle (Deprotection and Coupling)

| Step | Reagent/Solvent | Concentration | Volume | Time | No. of Repetitions |

| DMF Wash | DMF | --- | 10 mL/g resin | 1 min | 3-5 |

| Fmoc Deprotection | Piperidine in DMF | 20% (v/v) | 10 mL/g resin | 5-10 min | 2 |

| DMF Wash | DMF | --- | 10 mL/g resin | 1 min | 3-5 |

| DCM Wash | DCM | --- | 10 mL/g resin | 1 min | 3 |

| Coupling | |||||

| Fmoc-Amino Acid | --- | 3-5 eq. | --- | --- | --- |

| Coupling Reagent (e.g., HBTU) | --- | 3-5 eq. | --- | --- | --- |

| Base (e.g., DIPEA) | --- | 6-10 eq. | --- | --- | --- |

| Reaction Time | --- | --- | --- | 1-2 hours | 1 |

| DMF Wash | DMF | --- | 10 mL/g resin | 1 min | 3 |

Table 3: Final Cleavage and Deprotection

| Parameter | Reagent Cocktail (Reagent R) | Composition |

| Cleavage Reagent | Trifluoroacetic Acid (TFA) | 95% |

| Scavengers | Water | 2.5% |

| Triisopropylsilane (TIS) | 2.5% | |

| Reaction Time | 2 - 4 hours | [6] |

| Precipitation Solvent | Cold Diethyl Ether | --- |

Note: The exact equivalents, times, and reagents can be optimized based on the specific peptide sequence and scale.

Experimental Protocols

Resin Preparation and Swelling

-

Place the desired amount of resin (e.g., Wang resin for a C-terminal acid) in a reaction vessel.

-

Add DMF (approx. 10-15 mL per gram of resin) to swell the resin.

-

Agitate the resin suspension gently for 30-60 minutes at room temperature.[5]

-

Drain the solvent.

Fmoc Deprotection

-

Add a 20% solution of piperidine in DMF to the swelled resin.[5]

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 5-10 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.[1][5]

Amino Acid Coupling

-

In a separate tube, dissolve the Fmoc-amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

To monitor reaction completion, a small sample of resin beads can be taken for a Kaiser test. A negative test (beads remain colorless) indicates complete coupling.

-

Drain the coupling solution and wash the resin with DMF (3 times).

Peptide Chain Elongation

Repeat the deprotection (Section 3.2) and coupling (Section 3.3) steps for each amino acid in the desired sequence.

Final Cleavage and Side-Chain Deprotection

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DMF, followed by DCM, and dry it under vacuum.

-

Prepare the cleavage cocktail. For most peptides, "Reagent R" (TFA/TIS/H₂O, 95:2.5:2.5) is suitable.[6]

-

Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).

-

Stir the suspension at room temperature for 2-3 hours.[6] The trityl-based side chain protecting groups will often cause the solution to turn a deep yellow or orange color.[6]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

-

Precipitate the peptide by adding the TFA filtrate dropwise into a large volume of cold diethyl ether (typically 10 times the volume of the TFA).

-

A white precipitate of the crude peptide should form.

-

Centrifuge or filter to collect the peptide, wash with cold ether, and dry under vacuum.

-

The crude peptide can then be purified by reverse-phase HPLC.

Visualizations

Orthogonal Protection Scheme

The following diagram illustrates the orthogonal nature of the Fmoc and Boc protecting groups used in the synthesis with this compound. The Fmoc group is removed under basic conditions at each cycle, while the Boc group remains intact until the final acidic cleavage step.

References

Standard Coupling Conditions for Fmoc-hLys(Boc)-OH in Solid-Phase Peptide Synthesis

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fmoc-hLys(Boc)-OH (Nα-Fmoc-Nε-tert-butyloxycarbonyl-L-homolysine) is a crucial building block in solid-phase peptide synthesis (SPPS) for the incorporation of a lysine (B10760008) homologue with a protected side-chain amine. The Fmoc group on the α-amine is base-labile, typically removed by piperidine (B6355638), while the Boc group protecting the ε-amine is acid-labile, stable to the basic conditions of Fmoc deprotection and removed during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA)[1][2]. The bulky Boc group can sometimes introduce steric hindrance, making the choice of appropriate coupling conditions critical for achieving high coupling efficiency and minimizing side reactions such as racemization[1]. This document provides detailed protocols for the standard coupling of this compound using common activation methods.

Data Presentation: Quantitative Coupling Conditions

The following tables summarize typical quantitative parameters for the most common coupling methods for this compound in Fmoc-based SPPS. The equivalents are relative to the loading capacity of the solid support resin.

Table 1: Carbodiimide-Mediated Coupling

| Reagent/Parameter | DIC/HOBt Method |

| This compound (eq) | 3.0 - 5.0 |

| DIC (eq) | 3.0 - 5.0 |

| HOBt (or Oxyma) (eq) | 3.0 - 5.0 |

| Solvent | DMF or DCM/DMF |

| Pre-activation Time | 15 - 20 min |

| Coupling Time | 1 - 4 h |

| Temperature | Room Temperature |

Table 2: Aminium/Uronium Salt-Mediated Coupling

| Reagent/Parameter | HBTU/DIPEA Method | HATU/DIPEA Method |

| This compound (eq) | 2.0 - 5.0 | 2.0 - 5.0 |

| HBTU (eq) | 1.9 - 4.9 | - |

| HATU (eq) | - | 1.9 - 4.9 |

| DIPEA (eq) | 4.0 - 10.0 | 4.0 - 10.0 |

| Solvent | DMF | DMF |

| Pre-activation Time | 2 - 5 min | 2 - 5 min |

| Coupling Time | 30 - 120 min | 20 - 90 min |

| Temperature | Room Temperature | Room Temperature |

Table 3: Phosphonium Salt-Mediated Coupling

| Reagent/Parameter | PyBOP/DIPEA Method |

| This compound (eq) | 2.0 - 3.0 |

| PyBOP (eq) | 2.0 - 3.0 |

| DIPEA (eq) | 4.0 - 6.0 |

| HOBt (optional, eq) | 2.0 - 3.0 |

| Solvent | DMF |

| Pre-activation Time | 2 - 5 min |

| Coupling Time | 30 - 120 min |

| Temperature | Room Temperature |

Experimental Protocols

These protocols assume a standard manual solid-phase peptide synthesis workflow. Adjust volumes and quantities based on the scale of the synthesis and the loading capacity of the resin.

Protocol 1: Fmoc Deprotection (Pre-Coupling Step)

-

Wash the resin-bound peptide (with the N-terminal Fmoc group) with DMF (3 x 10 mL/g resin).

-

Add a 20% solution of piperidine in DMF (10 mL/g resin) to the resin.

-

Agitate the mixture for 3 minutes.

-

Drain the piperidine solution.

-

Add a fresh 20% solution of piperidine in DMF (10 mL/g resin).

-

Agitate the mixture for 10-15 minutes.

-

Drain the piperidine solution.

-

Wash the resin thoroughly with DMF (5-7 x 10 mL/g resin) to remove all traces of piperidine.

-

Perform a Kaiser test to confirm the presence of a free primary amine.

Protocol 2: Coupling using HBTU/DIPEA

-

In a separate vessel, dissolve this compound (3 eq) and HBTU (2.9 eq) in DMF (5 mL/g resin).

-

Add DIPEA (6 eq) to the solution and agitate for 2-5 minutes to pre-activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin from Protocol 1.

-

Agitate the reaction mixture for 30-120 minutes at room temperature.

-

Drain the coupling solution.

-

Wash the resin with DMF (3 x 10 mL/g resin), DCM (3 x 10 mL/g resin), and DMF (3 x 10 mL/g resin).

-

Perform a Kaiser test to monitor the completion of the reaction. If the test is positive (indicating free amines), proceed to Protocol 4 (Double Coupling).

Protocol 3: Coupling using DIC/HOBt

-

In a separate vessel, dissolve this compound (3 eq) and HOBt (3 eq) in DMF (5 mL/g resin).

-

Add DIC (3 eq) to the solution.

-

Agitate the mixture for 15-20 minutes at room temperature for pre-activation.

-

Add the activated amino acid solution to the deprotected resin from Protocol 1.

-

Agitate the reaction mixture for 1-4 hours at room temperature.

-

Drain the coupling solution.

-

Wash the resin with DMF (3 x 10 mL/g resin), DCM (3 x 10 mL/g resin), and DMF (3 x 10 mL/g resin).

-

Perform a Kaiser test. If the test is positive, proceed to Protocol 4.

Protocol 4: Double Coupling and Capping (Troubleshooting)

-

If the Kaiser test after the initial coupling is positive, repeat the coupling protocol (e.g., Protocol 2 or 3) with fresh reagents.

-

After the second coupling, wash the resin as described in the respective protocol.

-

Perform another Kaiser test.

-

If the Kaiser test is still positive, it indicates a difficult coupling. To prevent the formation of deletion sequences, the unreacted amines should be capped.

-

Prepare a capping solution of Acetic Anhydride/DIPEA/DMF (e.g., 5:6:89 v/v/v).

-

Add the capping solution to the resin and agitate for 30 minutes.

-

Drain the capping solution and wash the resin thoroughly with DMF and DCM.

Protocol 5: Kaiser Test (Monitoring Coupling Completion)

-

Take a small sample of resin beads (approx. 5-10 mg) and place them in a small glass test tube.

-

Wash the beads with ethanol (B145695) (2 x 1 mL).

-

Add 2-3 drops of Reagent A (5% ninhydrin (B49086) in ethanol).

-

Add 2-3 drops of Reagent B (80% phenol (B47542) in ethanol).

-

Add 2-3 drops of Reagent C (2% 0.001 M KCN in pyridine).

-

Heat the test tube at 100°C for 3-5 minutes.

-

Observe the color of the beads and the solution.

-

Positive Result (Incomplete Coupling): Beads and/or solution turn a deep blue, indicating the presence of free primary amines.

-

Negative Result (Complete Coupling): Beads and solution remain yellow or colorless.

-

Mandatory Visualizations

References

Application Notes and Protocols: Incorporation of Fmoc-hLys(Boc)-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-hLys(Boc)-OH is a crucial building block in solid-phase peptide synthesis (SPPS) for the introduction of lysine (B10760008) residues with a protected side chain. The strategic use of orthogonal Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) protecting groups allows for the selective deprotection of the α-amino group for peptide chain elongation while the ε-amino group of the lysine side chain remains protected. This document provides detailed protocols and application notes for the efficient incorporation of this compound into a peptide sequence using Fmoc-based SPPS.

Introduction

Lysine is a frequently incorporated amino acid in synthetic peptides due to its positively charged side chain, which plays a significant role in protein structure and function, including protein-protein interactions and post-translational modifications.[1] this compound is the standard derivative for introducing lysine in Fmoc SPPS.[2] The Fmoc group protects the α-amino group and is labile to basic conditions (e.g., piperidine), while the Boc group protects the ε-amino side chain and is stable to the basic conditions of Fmoc deprotection but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step.[1] This orthogonality is fundamental to the successful synthesis of peptides containing lysine.

Key Chemical Structures and Deprotection Strategy

The successful incorporation of this compound relies on the differential stability of the Fmoc and Boc protecting groups.

Caption: Orthogonal deprotection strategy for this compound.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the incorporation of this compound in Fmoc SPPS.

| Parameter | Value | Reagents | Typical Solvents | Notes |

| Fmoc-Amino Acid Excess | 3 - 5 equivalents | This compound | DMF, NMP | Excess ensures complete coupling. |

| Coupling Reagent Excess | 3 - 5 equivalents | HATU, HBTU, TBTU, DIC | DMF, NMP | Stoichiometry should be relative to the free amino groups on the resin. |

| Coupling Activator Base Excess | 6 - 10 equivalents | DIPEA, NMM | DMF, NMP | Typically double the equivalents of the amino acid. |

| Coupling Time | 30 min - 4 hours | - | DMF, NMP | Can be monitored by a ninhydrin (B49086) test. Microwave assistance can reduce time.[1] |

| Fmoc Deprotection Reagent | 20% (v/v) Piperidine | Piperidine | DMF | A 2-10 minute treatment is common.[3] |

| Final Cleavage Reagent | 95% TFA | TFA, TIS, H₂O | - | Cleaves the peptide from the resin and removes the Boc group. |

| Final Cleavage Time | 1.5 - 4 hours | - | - | Dependent on the peptide sequence and other side-chain protecting groups.[4] |

Experimental Protocols

Resin Preparation and Swelling

-

Choose a suitable resin based on the desired C-terminus (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).[3]

-

Place the resin in a reaction vessel.

-

Add N,N-Dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature.[3]

-

After swelling, drain the DMF.

Fmoc Deprotection of the N-terminus

-

Add a solution of 20% piperidine in DMF to the swollen resin.[3]

-

Agitate the mixture for 3 minutes.

-

Drain the piperidine solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 7-10 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[3]

-

Perform a ninhydrin (Kaiser) test to confirm the presence of free primary amines. A positive test (blue beads) indicates successful Fmoc deprotection.

Coupling of this compound

This protocol describes a standard coupling procedure using HATU as the coupling reagent.

-

In a separate vial, dissolve 3-5 equivalents of this compound and 3-5 equivalents of HATU in DMF.

-

Add 6-10 equivalents of N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) to the amino acid/HATU solution.

-

Allow the activation to proceed for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 30 minutes to 4 hours at room temperature. The reaction progress can be monitored using a ninhydrin test. A negative test (clear or yellowish beads) indicates complete coupling.

-

After complete coupling, drain the reaction solution and wash the resin extensively with DMF, followed by Dichloromethane (DCM), and then DMF again.

Final Cleavage and Boc Group Deprotection

This step cleaves the synthesized peptide from the solid support and removes the Boc protecting group from the lysine side chain, along with other acid-labile side-chain protecting groups.

-

After the final Fmoc deprotection and washing, thoroughly dry the peptide-resin under vacuum.

-

Prepare a cleavage cocktail. A standard cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) or a simpler mixture of TFA/Triisopropylsilane (TIS)/water (95:2.5:2.5).[5] TIS acts as a scavenger to trap reactive cations generated during cleavage.

-

Add the cleavage cocktail to the dried peptide-resin in a fume hood.

-

Allow the reaction to proceed for 1.5 to 4 hours at room temperature with occasional swirling.[4]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

-

Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold ether 2-3 more times.

-

Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.

Experimental Workflow Diagram

Caption: SPPS workflow for incorporating this compound.

Conclusion

The incorporation of this compound is a routine yet critical step in the synthesis of lysine-containing peptides. The robustness of the Fmoc and Boc protecting groups in their respective chemical environments ensures high-yield synthesis of the target peptide. Careful execution of the coupling and deprotection steps, along with appropriate washing procedures, is essential for obtaining a high-purity final product. The protocols provided herein offer a comprehensive guide for researchers in the successful application of this versatile amino acid derivative in peptide synthesis.

References

Application Notes and Protocols for Fmoc Deprotection of Lysine-Containing Peptides with Piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its facile removal under mild basic conditions. This application note provides a detailed overview and robust protocols for the deprotection of the Fmoc group from lysine-containing peptides using piperidine (B6355638), a widely utilized secondary amine for this purpose.

It is presumed that the inquiry regarding "hLys-containing peptides" pertains to peptides containing the standard amino acid Lysine (B10760008) (Lys), as "hLys" is not a conventional abbreviation in peptide chemistry. The protocols and data presented herein are based on the use of Nα-Fmoc-Nε-tert-butyloxycarbonyl-L-lysine (Fmoc-Lys(Boc)-OH), the most common derivative for incorporating lysine into peptides using Fmoc-SPPS.[1] The Nε-Boc group on the lysine side chain is stable to the piperidine treatment used for Nα-Fmoc removal and is typically removed during the final cleavage of the peptide from the solid support with strong acid.[1]

Mechanism of Fmoc Deprotection

The removal of the Fmoc group by piperidine proceeds via a β-elimination mechanism. The process is initiated by the abstraction of the acidic proton on the C9 of the fluorene (B118485) ring by a base, typically a secondary amine like piperidine.[2] This is followed by elimination to release the free N-terminal amine of the peptide and dibenzofulvene (DBF). The liberated DBF is a reactive electrophile that is subsequently scavenged by excess piperidine to form a stable adduct, preventing side reactions.[2][3]

Application Notes

Reagent Considerations

-

Piperidine Quality: Use high-purity, amine-free N,N-dimethylformamide (DMF) for preparing the piperidine solution to avoid side reactions.[4] It is crucial to use a good quality piperidine solution, as degraded or impure reagents can lead to incomplete deprotection.[5]

-

Alternative Bases: While 20% piperidine in DMF is the standard, other bases such as 4-methylpiperidine (B120128) or piperazine (B1678402) can be used.[2] These alternatives may offer advantages in terms of reduced toxicity or availability.[2] 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used for Fmoc removal, but it may be more prone to inducing side reactions.[6]

Potential Side Reactions and Mitigation Strategies

-

Aspartimide Formation: A significant side reaction during Fmoc-SPPS is the formation of a cyclic imide (aspartimide) at Asp residues, which can lead to a mixture of α- and β-peptides.[7] This is particularly prevalent with extended exposure to basic conditions. To minimize this, the addition of 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution has been shown to be beneficial.[7][8] Using piperazine has also been reported to cause less aspartimide formation compared to piperidine.[8]

-

Premature Fmoc Removal: If the ε-amino group of a lysine residue is not protected, its basicity can be sufficient to cause the premature removal of the Fmoc group from the N-terminus of the peptide chain, leading to undesired side products.[9] This underscores the importance of using a stable side-chain protecting group like Boc for lysine.

-

Diketopiperazine Formation: This side reaction is common at the dipeptide stage, especially when proline is one of the first two amino acids.[7] It involves the intramolecular cyclization of the dipeptide to form a stable six-membered ring, leading to chain termination. Using sterically hindered resins like 2-chlorotrityl chloride resin can help suppress this side reaction.[7]

-

Racemization: Base-mediated racemization can be a concern, particularly for C-terminal cysteine residues.[8]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection of Lysine-Containing Peptides

This protocol describes the standard procedure for removing the Nα-Fmoc group from a peptide chain containing a Boc-protected lysine residue during solid-phase peptide synthesis.

Materials:

-

Fmoc-protected peptide-resin

-

20% (v/v) piperidine in high-purity DMF

-

High-purity DMF

-

Dichloromethane (DCM)

-

Reaction vessel for solid-phase synthesis

Procedure:

-

Resin Washing: Wash the peptide-resin thoroughly with DMF (3 x resin volume) to remove any residual reagents from the previous coupling step.

-

Fmoc Deprotection (First Treatment): Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 minutes. Drain the solution.[10]

-

Fmoc Deprotection (Second Treatment): Add a fresh portion of the 20% piperidine/DMF solution to the resin. Continue agitation at room temperature for 5-10 minutes.[4][10]

-

Resin Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 x resin volume) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

-

Solvent Exchange (Optional): If the subsequent coupling reaction is performed in a solvent other than DMF, wash the resin with that solvent (e.g., DCM).

-

Monitoring Deprotection (Optional but Recommended): Perform a qualitative test, such as the Kaiser (ninhydrin) test, on a few resin beads to confirm the presence of a free primary amine.[5] A positive test (blue beads) indicates successful deprotection.[5] Note that the Kaiser test gives a different color for proline (reddish-brown).[5]

Protocol 2: Fmoc Deprotection with Reduced Aspartimide Formation

This modified protocol is recommended for sequences known to be susceptible to aspartimide formation.

Materials:

-

Fmoc-protected peptide-resin

-

Deprotection solution: 20% (v/v) piperidine and 0.1 M HOBt in high-purity DMF

-

High-purity DMF

-

Reaction vessel for solid-phase synthesis

Procedure:

-

Resin Washing: Follow step 1 of Protocol 1.

-

Fmoc Deprotection: Add the 20% piperidine/0.1 M HOBt solution to the resin. Agitate the mixture at room temperature for 10-15 minutes. Drain the solution.

-

Resin Washing: Follow step 4 of Protocol 1.

-

Monitoring Deprotection: Perform a Kaiser test as described in Protocol 1.

Data Presentation

The choice of deprotection reagent can significantly impact the efficiency and purity of the synthesized peptide. The following table summarizes a comparison of common deprotection reagents.

| Deprotection Reagent | Concentration | Deprotection Time | Advantages | Disadvantages |

| Piperidine | 20% in DMF | 2 x 5-10 min | Standard, effective, and well-characterized. | Can promote aspartimide formation; regulated substance.[6][8] |

| 4-Methylpiperidine | 20% in DMF | Similar to piperidine | Similar efficiency to piperidine; not a controlled substance.[6] | May still promote aspartimide formation. |

| Piperazine | 10% in DMF/ethanol | 10-20 min | Reduced aspartimide formation compared to piperidine.[8] | Lower solubility, may require co-solvents. |

| DBU | 2% in DMF | 2 x 2 min | Very fast deprotection. | Can significantly promote aspartimide formation and other side reactions.[11] |

Visualization

The following diagrams illustrate the key chemical transformation and the experimental workflow for the Fmoc deprotection of a lysine-containing peptide.

Caption: Mechanism of Fmoc deprotection using piperidine.

Caption: Experimental workflow for Fmoc deprotection.

References

- 1. nbinno.com [nbinno.com]

- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. chem.uci.edu [chem.uci.edu]

- 5. benchchem.com [benchchem.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. peptide.com [peptide.com]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. peptide.com [peptide.com]

Applications of Lysine-Containing Peptides in Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The unique properties of lysine-containing peptides, particularly their cationic nature, have positioned them as versatile tools in modern drug discovery. Their ability to interact with negatively charged cell membranes and nucleic acids has led to their exploration in a wide range of therapeutic applications, including as antimicrobial agents, anticancer therapeutics, and vectors for gene delivery. This document provides detailed application notes, experimental protocols, and visualizations of key mechanisms to guide researchers in harnessing the potential of these promising molecules.

Antimicrobial Peptides

Lysine-rich antimicrobial peptides (AMPs) represent a promising class of therapeutics to combat the growing threat of antibiotic resistance. Their primary mechanism of action often involves the disruption of bacterial cell membranes, leading to rapid cell death. The positive charges conferred by lysine (B10760008) residues are crucial for the initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of lysine-containing peptides is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

| Peptide | Sequence | Target Organism | MIC (µM) | Reference |

| AamAP1-Lysine | FLFKLIPKAIKKLISKFK-NH₂ | Staphylococcus aureus | 5 | [1][2] |

| Escherichia coli | 7.5 | [1] | ||

| Pseudomonas aeruginosa | 5 | [1] | ||

| Klebsiella pneumoniae | 5 | [1] | ||

| HPA3NT3-A2 | AKRLKKLFKKIWNWK-NH₂ | Pseudomonas aeruginosa (drug-resistant) | 8 | [3][4] |

| Tritrp-Lys | VWW-NH₂ with Lysine modification | Escherichia coli | 16 |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.

Materials:

-

Lysine-containing peptide (e.g., AamAP1-Lysine)

-

Bacterial strain (e.g., S. aureus ATCC 29213)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well polypropylene (B1209903) microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Peptide Preparation: Prepare a stock solution of the peptide in sterile deionized water or 0.01% acetic acid. Perform serial two-fold dilutions in MHB to obtain a range of concentrations (e.g., 0.5 to 64 µM).

-

Bacterial Inoculum Preparation:

-

From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB.

-

Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).

-

Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Assay Setup:

-

Add 50 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.

-

Add 50 µL of the appropriate peptide dilution to each well, resulting in a final volume of 100 µL.

-

Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.

Visualizing the Mechanism of Action

The "carpet model" is one of the proposed mechanisms for membrane disruption by cationic antimicrobial peptides.

Anticancer Peptides

Lysine-rich peptides have also emerged as promising candidates for cancer therapy. Their cationic nature allows for selective interaction with the anionic components of cancer cell membranes, which often differ from those of normal cells. This can lead to membrane disruption and induction of apoptosis. Furthermore, lysine residues can serve as conjugation sites for targeted drug delivery.

Quantitative Data: Anticancer Activity

The anticancer activity of these peptides is often evaluated by their half-maximal inhibitory concentration (IC50), which is the concentration of the peptide required to inhibit the growth of 50% of a cancer cell population.

| Peptide/Conjugate | Cancer Cell Line | IC50 (µM) | Reference |

| Poly-L-lysine (PLL) | K562 (human erythroleukemic) | 3.36 | [5] |

| A549 (human lung cancer) | 8.23 | [5] | |

| U937 (human macrophage) | 3.53 | [5] | |

| B16F10 (murine melanoma) | 6.04 | [5] | |

| AN-152 (LHRH-Doxorubicin) | EFO-21 (ovarian cancer) | ~0.1 (more effective than Doxorubicin) | [6] |

| HEC-1A (endometrial cancer) | ~0.1 (more effective than Doxorubicin) | [6] | |

| Cyclic Peptide 9 (LSD1 inhibitor) | MCF-7 (breast cancer) | 2.1 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Lysine-containing anticancer peptide

-

Cancer cell line (e.g., K562)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

-

Peptide Treatment: After 24 hours, treat the cells with various concentrations of the peptide (e.g., 0.1 to 100 µM) in a final volume of 200 µL. Include a vehicle control (cells treated with the peptide solvent).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each peptide concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the peptide concentration.

Visualizing the Signaling Pathway: PI3K/AKT/FOXO3a-Mediated Apoptosis

Some lysine-rich peptides induce apoptosis in cancer cells by modulating key signaling pathways. The PI3K/AKT/FOXO3a pathway is a critical regulator of cell survival and apoptosis.

Gene Delivery Vectors

Histidine-lysine (HK) peptides are effective non-viral vectors for gene delivery. The lysine residues, being positively charged, condense negatively charged nucleic acids (DNA or RNA) into nanoparticles. The histidine residues, with a pKa around 6.0, play a crucial role in endosomal escape through the "proton sponge" effect. In the acidic environment of the endosome, the imidazole (B134444) side chains of histidine become protonated, leading to an influx of protons and counter-ions, osmotic swelling, and eventual rupture of the endosomal membrane, releasing the nucleic acid cargo into the cytoplasm.[7][8][9]

Experimental Protocol: Synthesis and Characterization of a Histidine-Lysine Peptide

This protocol outlines the solid-phase synthesis and characterization of a branched HK peptide.

Materials:

-

Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-His(Trt)-OH)

-

Rink Amide MBHA resin

-

Coupling reagents: HBTU, HOBt, DIPEA

-

Deprotection reagent: 20% piperidine (B6355638) in DMF

-

Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water

-

DMF, DCM, Diethyl ether

-

HPLC system with a C18 column

-

Mass spectrometer

Procedure: Solid-Phase Peptide Synthesis (SPPS)

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin with DMF.

-

Amino Acid Coupling:

-

Activate the Fmoc-amino acid (3 equivalents) with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired sequence. For branched peptides, Fmoc-Lys(Fmoc)-OH is used to create branching points.

-

Cleavage and Deprotection: Treat the peptide-resin with the cleavage cocktail for 2-3 hours.

-

Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.

Characterization:

-

HPLC: Analyze the purity of the synthesized peptide using an analytical C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Mass Spectrometry: Confirm the molecular weight of the purified peptide using ESI-MS or MALDI-TOF.

Visualizing the Mechanism: Histidine-Lysine Peptide-Mediated Gene Delivery

This diagram illustrates the process of HK peptide-mediated gene delivery, highlighting the proton sponge effect.

Targeted Drug Delivery

Lysine residues in peptides can be chemically modified to conjugate drugs, imaging agents, or targeting moieties. A notable example is the use of LHRH (luteinizing hormone-releasing hormone) peptide analogs to target cancer cells that overexpress LHRH receptors. In the drug conjugate AN-152 (AEZS-108), doxorubicin (B1662922) is linked to a [D-Lys⁶]LHRH agonist. This targeted delivery strategy increases the concentration of the cytotoxic drug at the tumor site, thereby enhancing efficacy and reducing systemic toxicity.[6][10]

Visualizing the Mechanism: Receptor-Mediated Endocytosis of an LHRH-Drug Conjugate

This diagram illustrates how an LHRH-drug conjugate is internalized by a cancer cell.

References

- 1. The PI3K/AKT Pathway and FOXO3a Transcription Factor Mediate High Glucose-Induced Apoptosis in Neonatal Rat Ventricular Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial peptide HPA3NT3-A2 effectively inhibits biofilm formation in mice infected with drug-resistant bacteria - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 4. Receptor mediated antiproliferative effects of the cytotoxic LHRH agonist AN-152 in human ovarian and endometrial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. The Multifaceted Histidine-Based Carriers for Nucleic Acid Delivery: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. PI3K/Akt and caspase pathways mediate oxidative stress-induced chondrocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Induction of apoptosis by AN-152, a cytotoxic analog of luteinizing hormone-releasing hormone (LHRH), in LHRH-R positive human breast cancer cells is independent of multidrug resistance-1 (MDR-1) system - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Peptide-Drug Conjugates Using Fmoc-hLys(Boc)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction